molecular formula NA B1139204 Pembrolizumab CAS No. 1374853-91-4

Pembrolizumab

Numéro de catalogue B1139204
Numéro CAS: 1374853-91-4
Poids moléculaire: NA
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pembrolizumab acts by inhibiting the PD-1 receptor, a mechanism that tumors exploit to evade the immune system. By blocking this interaction, pembrolizumab allows the immune system to better identify and attack cancer cells.

Synthesis Analysis

Pembrolizumab is produced through recombinant DNA technology in a mammalian cell expression system. It is a humanized monoclonal antibody, which means that it is engineered from mouse antibodies to be more similar to human antibodies, reducing the likelihood of an immune response against it.

Molecular Structure Analysis

As a monoclonal antibody, pembrolizumab's structure is comprised of two heavy chains and two light chains, forming a Y-shaped molecule. This structure is key to its ability to specifically bind to the PD-1 receptor, blocking its interaction with PD-L1 and PD-L2 ligands.

Chemical Reactions and Properties

Pembrolizumab specifically binds to the PD-1 receptor with high affinity. This interaction does not directly kill tumor cells but rather inhibits the PD-1 pathway, promoting an anti-tumor immune response by reactivating T cells.

Physical Properties Analysis

Pembrolizumab is administered intravenously. It has a molecular weight of approximately 149 kDa. The drug's solubility, distribution, metabolism, and excretion characteristics are influenced by its proteinaceous nature, necessitating careful consideration in dosing schedules to optimize its pharmacokinetic profile.

Chemical Properties Analysis

As a protein, pembrolizumab's stability is influenced by temperature, pH, and storage conditions. It is important to maintain it in refrigerated conditions until use to preserve its structural integrity and therapeutic efficacy.

The research on pembrolizumab underscores its role as a significant advancement in cancer therapy, offering hope to patients with previously limited treatment options. Its mechanism of action, through the PD-1 pathway inhibition, represents a pivotal shift towards immunotherapy in oncology (Horita et al., 2016), (Reck et al., 2016).

Applications De Recherche Scientifique

  • Metastatic Non-Small Cell Lung Cancer (NSCLC)

    • Field : Oncology
    • Application : Pembrolizumab has demonstrated effectiveness as a primary treatment for metastatic NSCLC . It’s used as an immune checkpoint inhibitor in immunotherapy .
    • Methods : The integration of pembrolizumab into adjuvant therapy and surgery has been explored . Identifying preliminary biomarkers such as PD-L1 expression plays a crucial role in deciding patient allocation and optimizing pembrolizumab’s application .
    • Results : A meta-analysis revealed that pembrolizumab-based first-line therapy significantly improved patients’ OS (HR 0.66; CI 95%, 0.55–0.79; p <0.00001) and PFS (HR 0.60; CI 95%, 0.40–0.91; p =0.02) compared with chemotherapy .
  • Unresectable Esophageal Cancer

    • Field : Oncology
    • Application : Pembrolizumab has shown effectiveness in the treatment of unresectable esophageal cancer .
  • Head and Neck Squamous Cell Carcinoma

    • Field : Oncology
    • Application : Pembrolizumab is used in the treatment of head and neck squamous cell carcinoma .
  • Triple-Negative Breast Cancer

    • Field : Oncology
    • Application : Pembrolizumab is used as an alternative treatment for notable triple-negative breast cancer .
  • Biliary, Colorectal, Endometrial, Renal Cell, Cervical Carcinoma

    • Field : Oncology
    • Application : Pembrolizumab is used as an alternative treatment for biliary, colorectal, endometrial, renal cell, cervical carcinoma, and high microsatellite instability or mismatch repair deficiencies tumors .
  • Refractory Hodgkin Lymphoma

    • Field : Pediatric Oncology
    • Application : Pembrolizumab is used in the treatment of refractory Hodgkin lymphoma in pediatric applications .
  • Advanced and Metastatic Cervical Cancer

    • Field : Oncology
    • Application : Pembrolizumab has shown effectiveness in patients with advanced and metastatic cervical cancer .
  • Microsatellite Instability-High (MSI-H) Tumors

    • Field : Oncology
    • Application : Pembrolizumab is approved for the treatment of microsatellite instability-high (MSI-H) tumors .
  • Pancreatic Ductal Adenocarcinoma

    • Field : Oncology
    • Application : Pembrolizumab is used in the treatment of pancreatic ductal adenocarcinoma .
  • Urothelial Carcinoma

    • Field : Oncology
    • Application : Pembrolizumab is used in the treatment of urothelial carcinoma .
  • Small Cell Lung Cancer

    • Field : Oncology
    • Application : Pembrolizumab is used in the treatment of small cell lung cancer .
  • Any Advanced Solid Tumor

    • Field : Oncology
    • Application : Pembrolizumab is suggested to be used for any advanced solid tumor in any tumor type in any line of therapy for a fixed duration .
  • Advanced Gastric Cancer

    • Field : Oncology
    • Application : Pembrolizumab has shown effectiveness in patients with advanced gastric cancer .
  • Melanoma

    • Field : Oncology
    • Application : Pembrolizumab has shown effectiveness in patients with advanced melanoma .
  • Tissue-Agnostic Cancer Treatment

    • Field : Oncology
    • Application : In 2017, FDA designated pembrolizumab, an immune checkpoint inhibitor employed in immunotherapy, as the first tissue-agnostic cancer treatment .

Safety And Hazards

Pembrolizumab can change the way your immune system works, which may cause certain side effects that can lead to serious medical problems. It can cause serious or life-threatening side effects. Some side effects may need to be treated with other medicine, and your cancer treatments may be delayed .

Orientations Futures

The future research direction for Pembrolizumab includes inhibitors targeting novel immune checkpoints, such as the T cell immunoreceptor with immunoglobulin and ITIM domain (TIGIT), lymphocyte activation gene-3 (LAG-3), T cell immunoglobulin and mucin domain-containing protein (TIM-3), bi-/tri-specific antibody-targeted therapy, and tumor vaccines .

Propriétés

Numéro CAS

1374853-91-4

Nom du produit

Pembrolizumab

Formule moléculaire

NA

Poids moléculaire

NA

Synonymes

Lambrolizumab; Pembrolizumab

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.